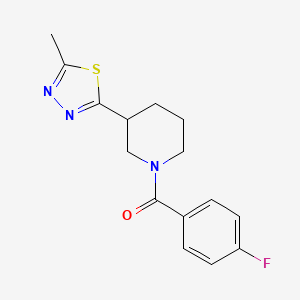

(4-Fluorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(4-Fluorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone” is a compound that contains a 1,3,4-thiadiazole nucleus . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Scientific Research Applications

Antiviral Activity

Compounds containing similar structures have been reported to exhibit antiviral activity . For instance, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

Anti-inflammatory Activity

Indole derivatives, which share a similar aromatic structure with the fluorophenyl group in the compound, have been found to possess anti-inflammatory properties . This suggests that our compound may also have potential as an anti-inflammatory agent.

Anticancer Activity

The thiadiazole moiety in the compound is known to exhibit anticancer activity . Additionally, fluorinated pyrazole compounds, which are structurally similar to our compound, have been synthesized and shown to bind to the human estrogen alpha receptor (ERα), suggesting potential anti-breast cancer activity .

Antimicrobial Activity

The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities, including antimicrobial activity . This suggests that our compound could potentially be used in the development of new antimicrobial agents.

Antidiabetic Activity

1,3,4-Thiadiazole derivatives have also been reported to exhibit antidiabetic activity . This suggests that our compound could potentially be used in the treatment of diabetes.

Antitubercular Activity

Indole derivatives have been reported to possess antitubercular activity . Given the structural similarity between indole and the fluorophenyl group in our compound, it’s possible that our compound may also exhibit antitubercular activity.

Future Directions

The future directions for research on “(4-Fluorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone” and similar compounds could involve further exploration of their broad spectrum of pharmacological activities . This could include the development of new potent antibacterial and antifungal agents .

Mechanism of Action

Target of Action

The primary target of this compound is the Neurokinin Receptor . Neurokinin receptors are a class of G protein-coupled receptors that bind to neurokinin peptides, such as substance P, neurokinin A, and neurokinin B. They play a crucial role in various physiological processes, including pain perception, cardiovascular homeostasis, and respiratory regulation.

Mode of Action

The compound interacts with its target, the Neurokinin Receptor, by binding to it. This binding inhibits the receptor’s activity , leading to changes in the downstream signaling pathways

Pharmacokinetics

The compound is soluble in dmso , which suggests that it may have good bioavailability. The compound’s pKa is predicted to be -0.28±0.40 , which could influence its absorption and distribution.

properties

IUPAC Name |

(4-fluorophenyl)-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3OS/c1-10-17-18-14(21-10)12-3-2-8-19(9-12)15(20)11-4-6-13(16)7-5-11/h4-7,12H,2-3,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTKAZOLAIPKEJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Fluorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2387998.png)

![5-(4-Benzylpiperidin-1-yl)-3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2388007.png)

![Methyl 2'-amino-1-isobutyl-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2388010.png)

![N-[(1R,2S)-2-(2-Fluorophenyl)cyclopropyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2388011.png)

![2-Methoxyethyl 6-bromo-5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2388012.png)

![methyl {2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2388013.png)